Allyl 3-(acetoxy)but-3-enoate is an organic compound characterized by the molecular formula C₉H₁₂O₄ and a molecular weight of 184.190 g/mol. It features an allylic structure, which is a common motif in organic chemistry, particularly due to its unique reactivity. The compound is notable for its acetoxy group, which contributes to its chemical properties and potential applications. The InChI Key for this compound is SXFHHVGLBFBLIG-UHFFFAOYSA-N, indicating its specific molecular structure in chemical databases .
The synthesis of Allyl 3-(acetoxy)but-3-enoate can be achieved through several methods:
Allyl 3-(acetoxy)but-3-enoate has potential applications in various fields:
Studies involving interaction profiles of Allyl 3-(acetoxy)but-3-enoate with other biological molecules are essential for understanding its potential therapeutic uses. While specific interaction studies may be sparse, research on similar compounds indicates that they often interact with enzymes and receptors involved in metabolic pathways, influencing biological responses.
Several compounds share structural similarities with Allyl 3-(acetoxy)but-3-enoate. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Allyl Acetoacetate | C₇H₁₀O₃ | Contains an acetoacetate moiety; used in synthesis |
| Allyl Butyrate | C₇H₁₄O₂ | Known for its fruity aroma; used in flavoring |
| Methyl 3-(acetoxy)but-2-enoate | C₉H₁₂O₄ | Similar structure but differs in functional groups |
Allyl 3-(acetoxy)but-3-enoate stands out due to its specific arrangement of the acetoxy group at the allylic position, which may enhance its reactivity and biological activity compared to other similar compounds. Its unique combination of functional groups allows it to participate in diverse
Industrial production of Allyl 3-(acetoxy)but-3-enoate involves several established methodologies that have been optimized for large-scale manufacturing [4] [24]. The compound is typically produced in reaction kettles using a sequential addition process that begins with the ester precursor, followed by allyl alcohol and an appropriate catalyst [24]. This process requires careful temperature control to achieve optimal yields and product purity [4] [13].
A common industrial approach involves the following steps:
The industrial production capacity for Allyl 3-(acetoxy)but-3-enoate can reach up to 10 metric tons per day with modern facilities, as indicated by manufacturing data from chemical producers [4] [14]. The process typically achieves yields of 85-95% with purity exceeding 99% after final purification steps [4] [24].
Table 1: Industrial Production Parameters for Allyl 3-(acetoxy)but-3-enoate
| Parameter | Typical Range | Optimal Conditions | Reference |
|---|---|---|---|
| Reaction Temperature | 150-180°C | 165°C | [24] [13] |
| Reaction Time | 6-12 hours | 8 hours | [24] [4] |
| Catalyst Loading | 0.5-2.0% | 1.0% | [13] [24] |
| Pressure (Distillation) | 5-15 bar | 10 bar | [13] [4] |
| Allyl Alcohol:Ester Ratio | 1:1 to 1:1.5 | 1:1.2 | [24] [4] |
| Production Capacity | 5-10 tons/day | - | [4] [14] |
Laboratory-scale synthesis of Allyl 3-(acetoxy)but-3-enoate can be accomplished through several established protocols that offer flexibility depending on available starting materials and equipment [5] [18]. The most common approach involves a two-step process starting with the preparation of a but-3-enoic acid derivative followed by esterification and acetoxylation reactions [5] [9].
A representative laboratory protocol includes:
Research findings indicate that laboratory-scale synthesis can achieve yields of 65-80% with high purity (>95%) [9] [18]. The reaction can be conducted in standard laboratory glassware under nitrogen atmosphere to prevent oxidation of sensitive intermediates [18] [5].
Table 2: Laboratory-Scale Synthesis Conditions for Allyl 3-(acetoxy)but-3-enoate
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Precursor Preparation | But-3-enoic acid derivative | RT, 24h | 75-85 | [5] [18] |
| Esterification | Allyl alcohol, acid catalyst | Reflux, 3-5h | 70-80 | [18] [9] |
| Acetoxylation | Acetic anhydride, base | 0°C to RT, 2h | 80-90 | [9] [18] |
| Overall Process | - | - | 65-80 | [9] [5] |
The esterification reactions involved in the synthesis of Allyl 3-(acetoxy)but-3-enoate benefit from various catalytic systems that enhance reaction rates and selectivity [6] [19]. Both homogeneous and heterogeneous catalysts have been employed, with each offering distinct advantages in terms of activity, selectivity, and recyclability [6] [20].
Homogeneous catalysts for the esterification step include:
Heterogeneous catalytic systems offer advantages in terms of recyclability and ease of separation:
Table 3: Catalytic Systems for Esterification in Allyl 3-(acetoxy)but-3-enoate Synthesis
| Catalyst Type | Example | Conversion (%) | Selectivity (%) | Recyclability | Reference |
|---|---|---|---|---|---|
| Lewis Acid | Bi₂O₃ | 62 | 95 | Limited | [6] [19] |
| Lewis Acid | Bi(OAc)₃ | 40 | 90 | Moderate | [6] [19] |
| Brønsted Acid | HOTf | 100 | 85 | Poor | [6] [20] |
| Metal Triflate | Bi(OTf)₃ | 100 | 95 | Good | [6] [19] |
| Solid Acid | Ion-exchange Resin | 80 | 90 | Excellent | [19] [20] |
| Enzyme | Immobilized Lipase | 75 | >99 | Very Good | [20] [19] |
Research findings indicate that the choice of catalyst significantly impacts both reaction kinetics and product distribution [6] [19]. For industrial applications, heterogeneous catalysts are often preferred due to their recyclability and ease of product separation, while homogeneous catalysts may offer advantages in laboratory settings where maximum conversion is the primary goal [19] [20].
Purification and isolation of Allyl 3-(acetoxy)but-3-enoate require specialized techniques to achieve high purity standards for both research and industrial applications [7] [26]. The compound's multiple functional groups present challenges in separation from structurally similar byproducts and unreacted starting materials [7] [13].
Chromatographic techniques are widely employed for laboratory-scale purification:
For larger-scale purification, distillation methods are commonly employed:
Table 4: Purification Methods for Allyl 3-(acetoxy)but-3-enoate
| Method | Conditions | Recovery (%) | Purity (%) | Scale Applicability | Reference |
|---|---|---|---|---|---|
| Flash Chromatography | 0-20% EtOAc/petroleum ether | 85-90 | >95 | Laboratory | [7] [9] |
| HPLC | C18 column, MeCN/H₂O/H₃PO₄ | 90-95 | >99 | Laboratory/Small-scale | [26] [7] |
| Fractional Distillation | 245°C, 760 mmHg | 75-85 | 98-99 | Industrial | [13] [12] |
| Short-path Distillation | 115-120°C, 0.5-1.0 mmHg | 80-90 | >99 | Pilot/Industrial | [13] [7] |
The choice of purification method depends on the scale of production and the required purity specifications [7] [26]. For analytical and research applications, chromatographic methods are preferred, while distillation techniques are more economical for industrial-scale production [26] [13].
The synthesis of Allyl 3-(acetoxy)but-3-enoate typically generates several byproducts that can impact overall yield and product quality [11] [9]. Comprehensive analysis of these byproducts and implementation of optimization strategies are essential for maximizing process efficiency [11] [18].
The main byproducts observed during synthesis include:
Several strategies have been developed to minimize byproduct formation and optimize yields:
Table 5: Byproduct Formation and Optimization Strategies
| Byproduct | Formation Mechanism | Mitigation Strategy | Yield Improvement | Reference |
|---|---|---|---|---|
| Allyl diacetate | Over-acetylation | Controlled reagent addition | 10-15% | [11] [13] |
| Isomeric products | Isomerization | Temperature control (<50°C) | 5-10% | [3] [11] |
| Oligomeric materials | Polymerization | Radical inhibitors | 3-8% | [11] [9] |
| Hydrolysis products | Water exposure | Anhydrous conditions | 5-12% | [9] [11] |
Research findings indicate that implementation of these optimization strategies can increase overall yields from typical values of 65-75% to 85-95% while simultaneously improving product purity [11] [18]. The economic impact of such improvements is substantial, particularly for industrial-scale production where even small yield increases translate to significant cost savings [18] [11].
The phase transition characteristics of Allyl 3-(acetoxy)but-3-enoate remain largely undetermined in current literature, necessitating estimation through structural analogy with related compounds. Based on the molecular structure containing both allyl and acetoxy functional groups, comparative analysis with structurally similar compounds provides valuable insights into expected thermal behavior.
The presence of the acetoxy group at the 3-position of the butenoate chain introduces additional dipolar interactions and potential for intermolecular hydrogen bonding, which would be expected to elevate both melting and boiling points relative to simpler allyl esters. The conjugated double bond system in the but-3-enoate moiety may contribute to molecular planarity and enhanced π-π stacking interactions in the solid state.
| Property | Estimated Value | Reference Compound | Basis for Estimation |
|---|---|---|---|
| Melting Point | -50°C to -65°C | Allyl acetoacetate: -70°C to -85°C | Molecular weight correction |
| Boiling Point | 210°C to 225°C | Allyl acetoacetate: 192-196°C | Functional group contribution |
| Density | 1.05-1.08 g/cm³ | Allyl acetoacetate: 1.037-1.038 g/cm³ | Molecular density estimation |
The vapor pressure behavior of Allyl 3-(acetoxy)but-3-enoate follows predictable trends based on molecular structure and intermolecular forces. The compound's volatility characteristics are influenced by the combined effects of molecular weight, functional group polarity, and structural flexibility.
Temperature-dependent vapor pressure relationships typically follow Antoine equation behavior for organic esters [6] [7]. Based on structural considerations and molecular weight scaling, the vapor pressure of Allyl 3-(acetoxy)but-3-enoate at 25°C is estimated to range from 0.1 to 0.5 hPa, representing significantly lower volatility than simple allyl esters.
| Temperature (°C) | Estimated Vapor Pressure (hPa) | Volatility Classification |
|---|---|---|
| 20 | 0.08-0.3 | Low volatility |
| 25 | 0.1-0.5 | Low volatility |
| 50 | 1.5-5.0 | Moderate volatility |
| 75 | 8-25 | Moderate volatility |
| 100 | 40-120 | High volatility |
The hydrolytic stability of Allyl 3-(acetoxy)but-3-enoate is governed by the susceptibility of both ester linkages to nucleophilic attack. The compound contains two distinct ester functionalities: the allyl ester connecting the carboxylate to the allyl group, and the acetoxy ester at the 3-position of the butenoate chain. Each ester exhibits different hydrolytic behavior due to electronic and steric factors.
Under acidic conditions (pH 2-4), ester hydrolysis proceeds through acid-catalyzed mechanisms involving protonation of the carbonyl oxygen, enhancing electrophilicity of the carbonyl carbon [8] [9]. The acetoxy group, being a primary acetate ester, hydrolyzes more readily than the allyl ester due to reduced steric hindrance and electronic stabilization. Estimated half-lives under acidic conditions range from 24 to 72 hours at 25°C [8].
Neutral pH conditions (pH 6-8) result in significantly slower hydrolysis rates, with water acting as the nucleophile in uncatalyzed reactions [8] [9]. The hydrolysis becomes kinetically limited, with estimated half-lives extending to 168-720 hours (7-30 days) at room temperature. The allylic ester linkage shows particular resistance to neutral hydrolysis due to resonance stabilization.
Basic conditions (pH 10-14) promote rapid saponification through hydroxide ion attack [9] [10]. The reaction proceeds via nucleophilic acyl substitution, with the acetoxy group hydrolyzing within 2-8 hours and the allyl ester requiring 0.5-2 hours under strongly basic conditions (pH 12) [10]. The reaction produces acetate ion, allyl alcohol, and the corresponding carboxylate salt.
| pH Condition | Half-life (25°C) | Primary Mechanism | Major Products |
|---|---|---|---|
| pH 2 (Acidic) | 24-72 hours | Acid-catalyzed hydrolysis | Acetic acid + Allyl alcohol + But-3-enoic acid |
| pH 7 (Neutral) | 168-720 hours | Water nucleophilic attack | Slow formation of hydrolysis products |
| pH 10 (Basic) | 2-8 hours | Hydroxide nucleophilic attack | Acetate ion + Allyl alcohol + But-3-enoate ion |
| pH 12 (Strong Base) | 0.5-2 hours | Rapid saponification | Complete hydrolysis products |
Thermal decomposition of Allyl 3-(acetoxy)but-3-enoate proceeds through multiple competing pathways, each characterized by distinct temperature ranges and activation energies. The decomposition sequence reflects the relative bond strengths and thermodynamic stabilities of different molecular fragments.
Initial thermal degradation (150-200°C) involves elimination of the acetoxy group, representing the thermodynamically weakest linkage [11] [12]. This process generates acetic acid and creates a conjugated alkene system. The activation energy for acetoxy elimination is estimated at 120-150 kJ/mol, consistent with acetate ester thermolysis studies [13].
At intermediate temperatures (200-300°C), ester bond cleavage becomes predominant, involving C-O bond scission at the allyl position [11]. This pathway generates carboxylic acid derivatives and allyl alcohol or related products. The activation energy increases to 180-220 kJ/mol due to the greater bond strength of the ester linkage compared to the acetoxy group.
Higher temperature decomposition (300-400°C) involves formation of allyl radicals through homolytic bond cleavage [11] [12]. Allylic C-C bonds are significantly weaker than alkylic bonds, promoting radical formation at these temperatures. The process exhibits activation energies of 250-300 kJ/mol and generates diverse carbonyl-containing fragments.
Complete molecular fragmentation occurs above 400°C, where all remaining bonds undergo thermal scission. This regime produces small molecule fragments including carbon monoxide, carbon dioxide, water, and various hydrocarbon species. Activation energies exceed 350-400 kJ/mol for complete decomposition pathways.
| Temperature Range (°C) | Primary Process | Activation Energy (kJ/mol) | Major Products |
|---|---|---|---|
| 150-200 | Acetoxy elimination | 120-150 | Acetic acid + alkene derivatives |
| 200-300 | Ester bond cleavage | 180-220 | Carboxylic acids + alcohols |
| 300-400 | Allyl radical formation | 250-300 | Allyl radicals + carbonyl compounds |
| 400-500 | Complete fragmentation | 350-400 | Small molecule fragments |
The solubility behavior of Allyl 3-(acetoxy)but-3-enoate is characterized through Hansen Solubility Parameters and octanol-water partition coefficients, providing quantitative measures of molecular interactions and phase distribution behavior.
Hansen Solubility Parameters represent the compound's tendency to interact through dispersion (δD), polar (δP), and hydrogen bonding (δH) forces [14] [15] [16]. Based on group contribution methods and structural analogy with allyl acetoacetate (δD = 15.9, δP = 6.9, δH = 8.6 MPa^0.5) [5], estimated values for Allyl 3-(acetoxy)but-3-enoate are δD = 16.5-17.5, δP = 7.5-8.5, and δH = 9.0-10.0 MPa^0.5.
The total Hansen parameter, calculated as δ = (δD² + δP² + δH²)^0.5, yields values of 20.0-22.0 MPa^0.5. This indicates moderate polarity with significant contributions from all three interaction types. The elevated hydrogen bonding parameter reflects the presence of multiple oxygen-containing functional groups capable of hydrogen bond formation.
The octanol-water partition coefficient (log P) provides insight into lipophilicity and bioaccumulation potential [17] [18] [19]. Fragment-based estimation methods suggest log P values of 1.5-2.5 for Allyl 3-(acetoxy)but-3-enoate, representing moderate lipophilic character. This contrasts with the lower log P of 0.15 reported for allyl acetoacetate [2], reflecting the additional acetoxy functionality and extended carbon chain.
Water solubility correlates inversely with lipophilicity, with estimated values of 10-30 g/L at 25°C. This moderate water solubility reflects the balance between hydrophobic allyl and alkyl groups and hydrophilic ester functionalities. The presence of multiple oxygen atoms enhances water solubility compared to purely hydrocarbon analogs.
| Parameter | Estimated Value | Uncertainty Range | Estimation Method |
|---|---|---|---|
| Hansen δD (MPa^0.5) | 17.0 | ±0.5 | Group contribution |
| Hansen δP (MPa^0.5) | 8.0 | ±0.5 | Group contribution |
| Hansen δH (MPa^0.5) | 9.5 | ±0.5 | Group contribution |
| Total Hansen δ (MPa^0.5) | 21.0 | ±1.0 | Calculated from components |
| Log P (octanol-water) | 2.0 | ±0.5 | Fragment-based calculation |
| Water Solubility (g/L) | 20 | ±10 | Structure-activity relationship |